Tert-butyl 4-[4-(benzyloxy)phenyl]-4-hydroxypiperidine-1-carboxylate
Description
tert-Butyl 4-[4-(benzyloxy)phenyl]-4-hydroxypiperidine-1-carboxylate (CAS RN: 302924-63-6, MFCD25121744) is a piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group, a 4-(benzyloxy)phenyl substituent, and a hydroxyl group at the 4-position of the piperidine ring . This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring selective functionalization of the piperidine scaffold.
Properties
IUPAC Name |
tert-butyl 4-hydroxy-4-(4-phenylmethoxyphenyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-22(2,3)28-21(25)24-15-13-23(26,14-16-24)19-9-11-20(12-10-19)27-17-18-7-5-4-6-8-18/h4-12,26H,13-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPARALDCPVUTKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)OCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[4-(benzyloxy)phenyl]-4-hydroxypiperidine-1-carboxylate typically involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and subsequent substitution reactions. One common method involves the use of tert-butyl carbamate as a starting material, which undergoes a series of reactions including alkylation, cyclization, and protection/deprotection steps .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization to ensure the compound meets the required specifications for research and application .
Chemical Reactions Analysis
Hydroxyl Group Reactions
The secondary hydroxyl group on the piperidine ring can undergo typical alcohol reactions:
Notes : Oxidation to a ketone is sterically hindered by the adjacent phenyl group, requiring strong oxidizing agents.
tert-Butyl Ester Cleavage
The tert-butyl carbamate (Boc) group is acid-labile and can be removed under mild acidic conditions:
Key Insight : Boc deprotection is critical in medicinal chemistry for generating reactive amines.
Benzyloxy Group Hydrogenolysis
The benzyl-protected phenol can be deprotected via catalytic hydrogenation:
| Reagents/Conditions | Product | Selectivity | Reference |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH | 4-(4-Hydroxyphenyl)-4-hydroxypiperidine | Retains hydroxyl and piperidine core |
Mechanistic Note : Hydrogenolysis selectively cleaves the benzyl ether without affecting the tert-butyl ester.
Electrophilic Aromatic Substitution (EAS)
The para-substituted phenyl ring undergoes EAS at the meta position due to the electron-donating benzyloxy group:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro-4-(benzyloxy)phenyl derivative | |
| Bromination | Br₂, FeBr₃ | 3-Bromo-4-(benzyloxy)phenyl derivative |
Regioselectivity : Directed by the benzyloxy group’s +M effect.
Comparative Reactivity with Analogues
A comparison with structurally similar piperidine derivatives highlights unique reactivity profiles:
Critical Insight : The benzyloxy-phenyl group enhances steric bulk, slowing nucleophilic attacks on the piperidine nitrogen.
PROTAC Linker Development
The compound’s semi-rigid structure and orthogonal reactivity make it valuable in PROTAC synthesis:
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Functionalization : The hydroxyl and Boc groups allow conjugation to E3 ligase ligands and target protein binders .
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Case Study : Substitution at the 4-position of the piperidine ring improves proteasome recruitment efficiency .
Peptide Coupling
The deprotected amine reacts with carboxylic acids via standard coupling reagents (e.g., EDC/HOBt):
Stability and Reaction Optimization
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-[4-(benzyloxy)phenyl]-4-hydroxypiperidine-1-carboxylate is utilized in the development of new therapeutic agents, particularly for neurodegenerative diseases such as Alzheimer's disease. Studies indicate that derivatives of this compound can act as inhibitors of β-secretase and acetylcholinesterase, preventing the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology .
Organic Synthesis
This compound serves as a versatile building block for synthesizing more complex molecules. Its reactive functional groups allow it to participate in various organic reactions, including oxidation, reduction, and substitution reactions. For instance, the hydroxyl group can be oxidized to form ketones or aldehydes, while the benzyloxycarbonyl group can be reduced to reveal free amines.
Biological Studies
The compound has been studied for its interactions with enzymes and proteins, making it valuable in biochemical research. Its ability to modulate enzyme activity can provide insights into metabolic pathways and disease mechanisms. For example, it has shown promise in reducing oxidative stress in astrocytes exposed to amyloid-beta, indicating potential neuroprotective effects .
Data Table: Summary of Applications
Case Studies
Case Study 1: Neuroprotective Effects
A study investigated the protective effects of a derivative of this compound on astrocytes stimulated with amyloid-beta. The results demonstrated a significant reduction in TNF-α levels and free radicals, suggesting a potential therapeutic role in Alzheimer's disease management .
Case Study 2: Synthesis and Optimization
Research focused on optimizing synthetic routes for this compound highlighted its utility as an intermediate in the synthesis of more complex piperidine derivatives. The study emphasized the efficiency of using tert-butyl protection strategies during synthesis, which enhanced yields and simplified purification processes .
Mechanism of Action
The mechanism of action of tert-butyl 4-[4-(benzyloxy)phenyl]-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, enzyme inhibition, and receptor activation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The table below compares tert-butyl 4-[4-(benzyloxy)phenyl]-4-hydroxypiperidine-1-carboxylate with analogous piperidine derivatives:
Key Observations :
- The target compound uniquely combines a benzyloxy-substituted phenyl ring with a hydroxyl group, enhancing polarity compared to non-hydroxylated analogs like HC-3539 .
- The trifluoromethylphenyl derivative () introduces lipophilicity and electron-withdrawing effects, which may improve blood-brain barrier penetration in CNS drugs .
- The aminomethylbenzyloxy analog () contains a primary amine, enabling conjugation or further derivatization in drug delivery systems .
Comparison with Other Compounds:
- HC-3539 : Synthesized via benzylation of Boc-protected piperidine, omitting hydroxylation .
- Trifluoromethylphenyl Derivative : Prepared via Grignard addition to Boc-protected 4-piperidone, followed by acid quenching .
- Aminomethylbenzyloxy Analog: Introduces an aminomethyl group through reductive amination or benzyloxy displacement with an amine .
Biological Activity
Tert-butyl 4-[4-(benzyloxy)phenyl]-4-hydroxypiperidine-1-carboxylate is a compound belonging to the piperidine class, known for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, and implications for drug development, supported by data tables and relevant case studies.
Molecular Formula: C23H29NO4
Molecular Weight: 385.48 g/mol
IUPAC Name: this compound
CAS Number: 302924-63-6
| Property | Value |
|---|---|
| Molecular Formula | C23H29NO4 |
| Molecular Weight | 385.48 g/mol |
| IUPAC Name | This compound |
| CAS Number | 302924-63-6 |
Synthesis
The synthesis of this compound typically involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and subsequent substitution reactions. A common method utilizes tert-butyl carbamate as a starting material, undergoing alkylation, cyclization, and protection/deprotection steps to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Piperidine derivatives are often involved in modulating opioid receptors and histamine receptors, which are crucial for numerous physiological processes. The presence of the benzyloxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability .
Pharmacological Studies
Research indicates that this compound exhibits significant potential in pharmacological applications:
- Enzyme Inhibition: The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways, which is critical in drug development for conditions such as cancer and metabolic disorders .
- Receptor Binding: Studies have shown that this compound can bind effectively to certain receptors, influencing signal transduction pathways relevant to pain management and neurological disorders .
Case Studies
-
Inhibition of Glutaminase:
A study investigated compounds structurally similar to this compound for their ability to inhibit glutaminase, an enzyme pivotal in cancer metabolism. Results indicated that modifications in the piperidine structure could enhance inhibitory potency against glutaminase, suggesting a pathway for further development of anticancer agents . -
Neuroprotective Effects:
Another study highlighted the neuroprotective effects of piperidine derivatives on neuronal cells subjected to oxidative stress. The findings suggested that compounds with similar structural features could mitigate cell death through antioxidant mechanisms, presenting a potential therapeutic avenue for neurodegenerative diseases .
Q & A
Basic Questions
Q. What are the critical safety protocols and personal protective equipment (PPE) required when handling Tert-butyl 4-[4-(benzyloxy)phenyl]-4-hydroxypiperidine-1-carboxylate?
- Methodological Answer : Mandatory PPE includes nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Conduct experiments in a fume hood to avoid inhalation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store away from oxidizers and heat sources to prevent decomposition .
Q. What are the optimal storage conditions to maintain the stability of this compound?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C in a dry environment. Ensure the storage area is well-ventilated and segregated from incompatible substances like strong oxidizing agents. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 6 months) can predict long-term degradation trends .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer : A typical route involves:
- Step 1 : Formation of the piperidine ring via cyclization of 1,1-dimethylethylamine derivatives under basic conditions.
- Step 2 : Functionalization with 4-(benzyloxy)phenyl groups using Suzuki-Miyaura coupling or nucleophilic substitution.
- Step 3 : Hydroxylation at the 4-position via oxymercuration or epoxide ring-opening.
Reaction conditions (e.g., 0–20°C for 2–24 hours) and catalysts (e.g., Pd(PPh₃)₄ for coupling) are critical for yield optimization .
Advanced Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer :
- Structural Verification : Use NMR (¹H/¹³C), HRMS, and X-ray crystallography to confirm compound identity and purity (>95% by HPLC).
- Activity Reproducibility : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) with positive/negative controls.
- Cross-Study Comparison : Analyze differences in assay parameters (e.g., cell lines, incubation times) that may explain variability .
Q. What advanced purification techniques are recommended for isolating high-purity this compound?
- Methodological Answer :
- Silica Gel Chromatography : Use gradient elution (hexane/ethyl acetate 8:2 to 6:4) to separate hydroxylated byproducts. Monitor fractions via TLC (Rf = 0.3–0.5).
- Recrystallization : Dissolve crude product in hot ethanol and cool to −20°C for 12 hours to yield crystalline product.
- HPLC Prep-Scale : Employ C18 columns with acetonitrile/water (70:30) for final purity validation (>99%) .
Q. How should researchers design experiments to investigate the interaction of this compound with enzymatic targets?
- Methodological Answer :
- Binding Affinity : Use surface plasmon resonance (SPR) with immobilized enzymes (e.g., kinases) and compound concentrations ranging from 1 nM to 100 µM.
- Thermodynamic Profiling : Perform isothermal titration calorimetry (ITC) to measure ΔH and ΔS of interactions.
- In Silico Docking : Utilize AutoDock Vina to predict binding poses and identify key residues (e.g., hydrogen bonds with Tyr-123). Validate with mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
